![molecular formula C23H23N5OS B2538344 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 893925-87-6](/img/structure/B2538344.png)
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide
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Overview
Description
The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The general synthesis routes of the target products were illustrated in Scheme 1 and Scheme 2 . The yield of the synthesis process was reported to be 62% . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . More detailed information about the molecular structure can be found in the referenced papers .Chemical Reactions Analysis
This compound is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds . More detailed information about the chemical reactions can be found in the referenced papers .Scientific Research Applications
Anti-Inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. In a study by Alaa A. EL-TOMBARY and colleagues, several derivatives of pyrazolo[3,4-d]pyrimidin-4-one were synthesized, including our compound of interest . Notably, 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (referred to as compound 11e) demonstrated significant anti-inflammatory activity. Its effectiveness was comparable to that of the reference drug indomethacin, with minimal ulcerogenic effects.
Antifungal Activity
In another study, researchers designed and synthesized a variety of pyrazolo[3,4-d]pyrimidin-4-one derivatives, evaluating their antifungal activity . Among these compounds, one stood out: compound g22. It exhibited remarkable antifungal activity against the pathogenic fungus Fusarium oxysporum. The EC50 value for compound g22 was 1.25 mg/L, which is close to the activity of commercial fungicides such as cyprodinil (EC50 = 0.96 mg/L) and fluopyram (EC50 = 1.91 mg/L). Additionally, compound g22 provided significant protection against Fusarium oxysporum in vivo, making it a promising candidate for further investigation.
Mechanism of Action
Future Directions
The compound has shown potent dual activity against the examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research may focus on further investigating the potential of this compound as a novel CDK2 inhibitor .
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-4-17-6-8-18(9-7-17)27-21(29)13-30-23-19-12-26-28(22(19)24-14-25-23)20-10-5-15(2)11-16(20)3/h5-12,14H,4,13H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWIIQROWYOQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
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